molecular formula C16H11N5O2 B11983701 N'-(2-Oxo-1,2-dihydro-3H-indol-3-ylidene)-1H-benzimidazole-6-carbohydrazide

N'-(2-Oxo-1,2-dihydro-3H-indol-3-ylidene)-1H-benzimidazole-6-carbohydrazide

Cat. No.: B11983701
M. Wt: 305.29 g/mol
InChI Key: SACVSSCEYUNMDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-(2-Oxo-1,2-dihydro-3H-indol-3-ylidene)-1H-benzimidazole-6-carbohydrazide is a complex organic compound that belongs to the class of hydrazones.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-Oxo-1,2-dihydro-3H-indol-3-ylidene)-1H-benzimidazole-6-carbohydrazide typically involves the condensation reaction between 2-oxo-1,2-dihydro-3H-indole-3-carbaldehyde and 1H-benzimidazole-6-carbohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions .

Industrial Production Methods

This would include optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

N’-(2-Oxo-1,2-dihydro-3H-indol-3-ylidene)-1H-benzimidazole-6-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted hydrazones .

Scientific Research Applications

N’-(2-Oxo-1,2-dihydro-3H-indol-3-ylidene)-1H-benzimidazole-6-carbohydrazide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Exhibits antimicrobial and antifungal activities, making it a potential candidate for developing new antibiotics.

    Medicine: Shows promise in anticancer research due to its cytotoxic properties against various cancer cell lines.

    Industry: Utilized in the synthesis of dyes and pigments

Mechanism of Action

The mechanism of action of N’-(2-Oxo-1,2-dihydro-3H-indol-3-ylidene)-1H-benzimidazole-6-carbohydrazide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes, leading to apoptosis in cancer cells. The compound’s ability to form stable complexes with metal ions also contributes to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(2-Oxo-1,2-dihydro-3H-indol-3-ylidene)-1H-benzimidazole-6-carbohydrazide stands out due to its unique structural features, which confer distinct biological activities. Its ability to form stable metal complexes and its diverse reactivity profile make it a valuable compound in both research and industrial applications .

Properties

Molecular Formula

C16H11N5O2

Molecular Weight

305.29 g/mol

IUPAC Name

N-[(2-hydroxy-1H-indol-3-yl)imino]-3H-benzimidazole-5-carboxamide

InChI

InChI=1S/C16H11N5O2/c22-15(9-5-6-12-13(7-9)18-8-17-12)21-20-14-10-3-1-2-4-11(10)19-16(14)23/h1-8,19,23H,(H,17,18)

InChI Key

SACVSSCEYUNMDX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)O)N=NC(=O)C3=CC4=C(C=C3)N=CN4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.